5,5-dimethylpyrrolidine-2-carboxylic Acid

Vue d'ensemble

Description

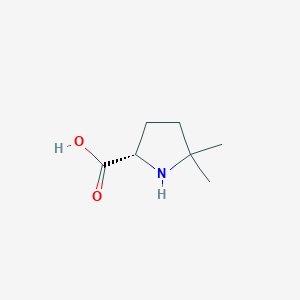

5,5-dimethylpyrrolidine-2-carboxylic Acid: is a derivative of the amino acid proline. It is characterized by the presence of two methyl groups attached to the fifth carbon of the proline ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,5-dimethylpyrrolidine-2-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid, 2-(acetylamino)-5-methyl-, methyl ester with specific reagents under controlled conditions . The reaction typically requires solvents like ethanol or ethyl ether and is conducted at temperatures ranging from 212-215°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5,5-dimethylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Overview :

5,5-Dimethylpyrrolidine-2-carboxylic acid is primarily utilized as a protecting group in peptide synthesis. Its ability to selectively modify amino acids without affecting others is crucial for creating complex peptides necessary for drug development.

Key Features :

- Stability : The compound offers stability during peptide synthesis processes.

- Selective Reactions : It prevents unwanted side reactions, enhancing the efficiency of peptide bond formation.

Case Study :

In a study focusing on the synthesis of novel peptides, the use of this compound significantly improved the yield and purity of the final peptide products, demonstrating its effectiveness in complex peptide synthesis .

Drug Development

Overview :

This compound plays a vital role in pharmaceutical research by aiding in the design and synthesis of new therapeutic agents. Its unique structural properties enhance the bioavailability and efficacy of drug candidates.

Applications :

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells .

- Antimicrobial Activity : Compounds derived from this acid have shown promising results against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential in developing new antibiotics .

Data Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 15 | A549 | 66 | Moderate |

| Compound 21 | A549 | 50 | High |

Biotechnology Applications

Overview :

In biotechnology, this compound is used to facilitate the creation of biologically active molecules essential for biopharmaceutical products.

Applications :

- Bioconjugation Processes : It assists in attaching biomolecules to surfaces or other molecules, which is crucial for targeted drug delivery systems.

- Development of Biologically Active Molecules : The compound aids in synthesizing molecules with specific biological functions, contributing to advancements in therapeutic development .

Organic Synthesis and Custom Synthesis

Overview :

The compound serves as a chiral building block in organic synthesis, enabling the production of enantiomerically pure compounds critical for pharmaceuticals.

Applications :

- Research Laboratories : Frequently used in academic and industrial settings to explore new chemical reactions and methodologies.

- Custom Synthesis Projects : Its versatility allows researchers to tailor molecules for specific research needs effectively .

Material Science

Overview :

In material science, this compound contributes to developing advanced materials with specific properties.

Applications :

Mécanisme D'action

The mechanism of action of 5,5-dimethylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. As a chiral amino acid derivative, it can participate in various biochemical processes, including:

Enzyme Catalysis: Acting as a cofactor or substrate in enzymatic reactions.

Protein Folding: Influencing the folding and stability of proteins by introducing conformational constraints.

Signal Transduction: Modulating signaling pathways through its interaction with receptors and other proteins.

Comparaison Avec Des Composés Similaires

L-Proline: The parent compound, widely used in organic synthesis and biological research.

Trans-4-Hydroxy-L-proline: A hydroxylated derivative of proline, commonly found in collagen.

L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid used in studying protein synthesis and metabolism.

Uniqueness: 5,5-dimethylpyrrolidine-2-carboxylic Acid stands out due to its unique structural modification, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stereoselectivity and stability. Its ability to act as a chiral building block and catalyst further enhances its value in scientific research and industrial applications .

Activité Biologique

5,5-Dimethylpyrrolidine-2-carboxylic acid (often referred to as DMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring with two methyl groups at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 143.19 g/mol. The structural features of this compound facilitate interactions with various biological targets, particularly neurotransmitter receptors.

Anticonvulsant Properties

Research indicates that DMPC may exhibit anticonvulsant effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems, specifically targeting gamma-aminobutyric acid (GABA) receptors, which play a crucial role in seizure management and other neurological functions.

Anticancer Activity

A study evaluating the anticancer properties of related pyrrolidine derivatives revealed that compounds similar to DMPC showed varying degrees of cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives could reduce cell viability significantly while exhibiting lower toxicity towards non-cancerous cells .

| Compound | IC50 (µM) | Effect on A549 Cells | Toxicity on Non-Cancerous Cells |

|---|---|---|---|

| DMPC | TBD | Moderate | Low |

| Compound A | 66 | High | Moderate |

| Compound B | TBD | Low | High |

This table illustrates the comparative effectiveness of DMPC and its derivatives against cancer cells while assessing their toxicity towards healthy cells.

Antimicrobial Activity

The antimicrobial properties of DMPC have also been explored. Studies have shown that pyrrolidine derivatives can demonstrate activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in combating antibiotic resistance .

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods often involve the use of chiral building blocks and protecting groups to enhance the efficiency of peptide bond formation in drug development.

- Direct synthesis from pyrrolidine : This method involves the carboxylation of pyrrolidine derivatives.

- Use of protecting groups : Compounds like Fmoc- and Boc-protected derivatives are commonly utilized in peptide synthesis, allowing selective modifications without affecting other functional groups .

Case Study 1: Anticonvulsant Screening

In a controlled study, DMPC was administered to animal models exhibiting seizure activity. The results indicated a significant reduction in seizure frequency when compared to control groups, suggesting its potential as an anticonvulsant agent.

Case Study 2: Anticancer Evaluation

A series of experiments were conducted where A549 cells were treated with DMPC and its derivatives. The study found that certain structural modifications enhanced anticancer activity while maintaining low toxicity levels towards normal cells .

Propriétés

IUPAC Name |

(2S)-5,5-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMIRSVUSWJCFT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.